molecular formula C15H20O B14125957 2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone

2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone

Katalognummer: B14125957
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: PAOJFJSDCWZQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2,6-dimethylphenyl group and two methyl groups at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one typically involves the alkylation of 2,6-dimethylphenyl with cyclopentanone. The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylphenol: Shares the dimethylphenyl group but lacks the cyclopentanone ring.

    2,2-Dimethylcyclopentanone: Contains the cyclopentanone ring with dimethyl substitution but lacks the phenyl group.

Uniqueness

5-(2,6-Dimethylphenyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

5-(2,6-dimethylphenyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C15H20O/c1-10-6-5-7-11(2)13(10)12-8-9-15(3,4)14(12)16/h5-7,12H,8-9H2,1-4H3

InChI-Schlüssel

PAOJFJSDCWZQHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C2CCC(C2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.